Methyl 7-methoxyisoquinoline-6-carboxylate
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Overview
Description
Methyl 7-methoxyisoquinoline-6-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxyisoquinoline-6-carboxylate typically involves the functionalization of the isoquinoline ring system. One common method includes the direct metalation of 7-benzyloxy-6-methoxyisoquinoline using a Knochel–Hauser base, followed by cuprate-mediated methylation
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxyisoquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline derivatives.
Scientific Research Applications
Methyl 7-methoxyisoquinoline-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: The compound is of interest in drug development due to its structural similarity to bioactive alkaloids.
Industry: It can be used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 7-methoxyisoquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoquinoline ring.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-6-methoxy-1-methylisoquinoline: This compound is structurally similar and can be synthesized using similar methods.
Methyl 1-methoxyisoquinoline-3-carboxylate: Another isoquinoline derivative with different substitution patterns.
Uniqueness
Methyl 7-methoxyisoquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carboxylate groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 7-methoxyisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-11-6-9-7-13-4-3-8(9)5-10(11)12(14)16-2/h3-7H,1-2H3 |
InChI Key |
UDWIHZHAFUCCQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN=CC2=C1)C(=O)OC |
Origin of Product |
United States |
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